molecular formula C17H14O B8793137 2-Methoxy-6-phenylnaphthalene CAS No. 59115-43-4

2-Methoxy-6-phenylnaphthalene

Cat. No.: B8793137
CAS No.: 59115-43-4
M. Wt: 234.29 g/mol
InChI Key: CNRLBMUETFJRMO-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbon Derivatives in Contemporary Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These compounds, which include naphthalene (B1677914) as the simplest representative, are typically formed from the incomplete combustion of organic materials like coal, oil, wood, and gasoline. dcceew.gov.auepa.gov While many PAHs are known as environmental pollutants, their derivatives are of significant interest in various scientific fields. epa.govresearchgate.net

The rigid, planar structure and the extended π-electron conjugation of PAHs give rise to unique photophysical and chemical properties. nih.gov These characteristics make them valuable in several applications. For instance, some are used to manufacture dyes, plastics, and pesticides. dcceew.gov.au In more advanced applications, their derivatives are considered excellent candidates for building organic electronic devices due to their strong fluorescence, electroactivity, and photostability. nih.gov The ability to modify the naphthalene core allows chemists to fine-tune these properties, making naphthalene-based compounds indispensable in materials science for creating organic electronic materials and fluorescent probes. nbinno.com

Overview of 2-Methoxy-6-phenylnaphthalene as a Research Target in Organic and Materials Science

Within the broad class of naphthalene derivatives, this compound has emerged as a compound of interest for researchers. Its structure features a naphthalene core functionalized with both a methoxy (B1213986) (-OCH₃) group and a phenyl (-C₆H₅) group at the 2 and 6 positions, respectively. This biaryl structure is a key feature in many complex organic molecules.

The synthesis of this compound is a subject of study in organic chemistry, often serving as a model for developing and optimizing synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been identified as versatile methods for forming the crucial carbon-carbon bond between the naphthalene and phenyl rings. nih.gov The investigation into its synthesis provides valuable insights for creating more complex biaryl compounds, which are important intermediates for the fine chemical industry. nih.gov

In materials science, the photophysical properties inherent to the phenylnaphthalene scaffold are of primary interest. The extended conjugation of the molecule suggests potential applications in areas requiring specific optical and electronic characteristics, aligning with the broader use of naphthalene derivatives in developing novel materials. nih.gov The compound serves as a building block, and its properties can be further modified through additional functionalization, making it a versatile target for creating new functional materials.

Chemical and Physical Properties

The properties of this compound are derived from its chemical structure. Below is a summary of its key identifiers and characteristics.

PropertyValue
Molecular Formula C₁₇H₁₄O
IUPAC Name This compound
Appearance Solid

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

Spectroscopy Type Data (Observed Chemical Shifts δ in ppm) Reference
¹H NMR (500 MHz, CDCl₃) 7.98 (s, 1H), 7.80 (dd, J = 8.3, 6.7 Hz, 2H), 7.74–7.69 (m, 3H), 7.48 (t, J = 7.7 Hz, 2H), 7.37 (t, J = 7.4 Hz, 1H), 7.21–7.15 (m, 2H), 3.94 (s, 3H) nih.gov
¹³C NMR (101 MHz, CDCl₃) 157.81, 141.24, 136.42, 133.82, 129.75, 129.22, 128.86, 127.29, 127.26, 127.10, 126.07, 125.65, 119.19, 105.62, 55.36 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59115-43-4

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

2-methoxy-6-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-10-9-15-11-14(7-8-16(15)12-17)13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

CNRLBMUETFJRMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 6 Phenylnaphthalene

Strategies for the Construction of the 2-Phenylnaphthalene (B165426) Skeleton

The formation of the core 2-phenylnaphthalene structure can be accomplished through several powerful synthetic reactions, including palladium-catalyzed cross-coupling and pericyclic cycloadditions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl systems youtube.comlibretexts.org. This palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or ester) with an organic halide or triflate nih.gov.

The reaction proceeds through a well-established catalytic cycle involving three key steps youtube.comlibretexts.org:

Oxidative Addition: The active Palladium(0) catalyst adds to the organic halide (e.g., 6-bromo-2-methoxynaphthalene), forming a Palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., the phenyl group from phenylboronic acid) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product (2-methoxy-6-phenylnaphthalene) and regenerating the Palladium(0) catalyst.

A highly effective route to this compound involves the coupling of 6-bromo-2-methoxynaphthalene with phenylboronic acid orgsyn.org. The starting bromonaphthalene is readily prepared from the bromination and subsequent methylation of 2-naphthol (B1666908) orgsyn.org. The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors. The choice of base is critical, as it can affect reaction selectivity, with weaker bases sometimes favoring the reaction of boronic acids with lower pKa values researchgate.net. Furthermore, the electronic properties of the coupling partners play a role; electron-donating groups on the arylboronic acid can lead to higher yields, highlighting the importance of the transmetalation step's efficiency researchgate.net.

Table 1: Typical Conditions for Suzuki-Miyaura Synthesis of Arylnaphthalenes
ComponentExample Reagents/ConditionsFunctionReference
Naphthalene (B1677914) Substrate6-Bromo-2-methoxynaphthaleneAryl halide coupling partner orgsyn.org
Boron ReagentPhenylboronic acidSource of the phenyl group libretexts.orgresearchgate.net
CatalystPalladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Catalyzes the C-C bond formation nih.gov
BaseK₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation youtube.com
SolventToluene, Dioxane, DMF, THF/Water mixturesSolubilizes reactants and facilitates reaction orgsyn.org

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (typically an alkene or alkyne) wikipedia.org. This [4+2] cycloaddition provides a reliable method for constructing cyclic systems with good stereochemical control wikipedia.org. To generate an aromatic naphthalene ring, the reaction often employs an alkyne as the dienophile or involves a subsequent elimination or oxidation step to aromatize the initially formed cyclohexene (B86901) ring umkc.edumasterorganicchemistry.com.

For the synthesis of 2-phenylnaphthalenes, the reaction can be designed in several ways:

A phenyl-substituted diene can react with a simple dienophile.

A diene can react with a phenyl-substituted alkyne (e.g., phenylacetylene).

A relevant strategy involves the reaction of a substituted cyclopentadienone (a diene) with an alkyne dienophile. The resulting bicyclic intermediate readily loses carbon monoxide in a retro-Diels-Alder step to yield a highly substituted aromatic ring umkc.edu. While not forming 2-phenylnaphthalene directly, the reaction of 1,3-diarylbenzo[c]furans with tetrathiafulvalene (B1198394) demonstrates the principle of using a Diels-Alder reaction followed by an acid-mediated cleavage to produce substituted naphthalenes acs.org. The regiochemistry is determined by the substitution patterns of the diene and dienophile.

Table 2: Generalized Diels-Alder Approach to Substituted Naphthalenes
DieneDienophileIntermediate StepProductReference
TetraphenylcyclopentadienoneDiphenylacetyleneLoss of Carbon Monoxide (CO)Hexaphenylbenzene umkc.edu
1,3-DiphenylisobenzofuranDimethyl acetylenedicarboxylateAromatizationDimethyl 1,4-diphenylnaphthalene-2,3-dicarboxylate acs.org

Beyond the two major strategies, other innovative methods have been developed for the synthesis of the phenylnaphthalene skeleton.

Benzannulation Reactions: Regiocontrolled benzannulation provides a distinct pathway to elaborate α-arylnaphthalenes. One such method involves the reaction of α-aryl-substituted carbonyl compounds with alkynes, mediated by Lewis acids like titanium tetrachloride (TiCl₄), to achieve a highly regioselective synthesis of polysubstituted naphthalenes nih.gov. Using precursors like aryl cyclopropyl (B3062369) carbinols, this strategy can yield ipso-type benzannulation products with excellent regioselectivity, achieving yields in the range of 49–69% nih.gov.

Synthesis from Styrene (B11656) Oxides: A novel and efficient protocol utilizes a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), as both a catalyst and a solvent. This method constructs 2-phenylnaphthalene and its derivatives from styrene oxides in excellent yields rsc.org. The protocol is noted for its operational simplicity and high atom efficiency rsc.org.

Table 3: Comparison of Alternative Synthetic Routes
MethodKey ReagentsKey FeaturesReference
Lewis Acid-Mediated BenzannulationAryl cyclopropyl carbinols, TiCl₄ or SnCl₄High regioselectivity for highly substituted naphthalenes. nih.gov
Ionic Liquid-Catalyzed ReactionStyrene oxides, [HNMP]⁺HSO₄⁻High yields, recyclable catalyst/solvent, high atom efficiency. rsc.org

Functionalization and Derivatization Strategies for this compound Analogues

The precise placement of substituents on the naphthalene core is crucial for tuning the molecule's properties. Once the core is formed, further modifications can be performed to create a library of analogues.

Achieving the specific 2,6-substitution pattern of this compound relies on regioselective control.

Synthesis from Pre-functionalized Precursors: The most direct and common strategy is to begin with a naphthalene derivative where the substitution pattern is already established. The synthesis of 6-bromo-2-methoxynaphthalene from 2-naphthol is a prime example orgsyn.org. Here, the inherent reactivity of the 2-naphthol skeleton directs bromination to the 6-position, and subsequent methylation of the hydroxyl group yields the desired precursor. The regiochemistry is thus locked in before the key C-C bond-forming step (e.g., Suzuki coupling) that introduces the phenyl group at the C-6 position orgsyn.org.

Directed ortho-Metalation (DoM): Functional groups can be used to direct metalation (and subsequent electrophilic quenching) to a specific adjacent position. The methoxy (B1213986) group is a well-known ortho-directing group. For instance, treating 1-methoxynaphthalene (B125815) with n-butyllithium (n-BuLi) in the presence of TMEDA generates a 2-lithio intermediate under kinetic control smolecule.com. This lithiated species can then react with a phenyl electrophile to install a phenyl group regioselectively at the C-2 position smolecule.com. This principle demonstrates how an existing methoxy group can be exploited to control the position of a new substituent.

Table 4: Strategies for Regiocontrolled Substitution
StrategyExampleOutcomeReference
Use of Pre-functionalized SubstrateSuzuki coupling of 6-bromo-2-methoxynaphthalene with phenylboronic acid.Forms this compound with defined regiochemistry. orgsyn.org
Directed ortho-Metalation (DoM)Lithiation of 1-methoxynaphthalene followed by reaction with a phenyl electrophile.Regioselective formation of 2-phenyl-1-methoxynaphthalene. smolecule.com

Once the this compound core is assembled, it can serve as a platform for further chemical transformations to generate analogues with modified properties.

Further Cross-Coupling Reactions: If the parent molecule is synthesized with a reactive handle, such as a halide, it can undergo subsequent cross-coupling reactions. For example, a brominated phenylnaphthalene derivative can be subjected to another Suzuki-Miyaura coupling to introduce additional aryl or vinyl groups, offering a route to more complex structures nih.gov.

Functionalization via Halogenated Intermediates: The synthesis of polybrominated naphthalenes provides versatile intermediates researchgate.net. These bromo-derivatives can be transformed into a variety of other functional groups. For example, a copper-assisted nucleophilic substitution reaction with sodium methoxide (B1231860) can be used to convert a bromo-substituent into an additional methoxy group researchgate.net. This allows for the synthesis of polymethoxylated naphthalene derivatives.

These derivatization experiments are crucial for developing structural analogs and exploring structure-activity relationships rsc.org.

Table 5: Examples of Post-Synthetic Modifications
Reaction TypeReagentsFunctional Group TransformationReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAr-Br → Ar-Ar' nih.gov
Nucleophilic Aromatic SubstitutionSodium methoxide, Copper iodide (CuI)Ar-Br → Ar-OCH₃ researchgate.net
Directed ortho-Metalationn-BuLi, Electrophile (E⁺)Ar-H → Ar-E (adjacent to directing group) smolecule.com

Post-Synthetic Modifications and Derivatization Studies

Demethylation and Hydroxylation Reactions of Methoxy-Phenylnaphthalenes

The transformation of methoxy-phenylnaphthalenes, such as this compound, through demethylation and hydroxylation reactions is a key aspect of their chemical reactivity. Demethylation, the cleavage of the methyl group from the methoxy ether, yields the corresponding naphthol, a valuable intermediate in organic synthesis.

Aryl methyl ethers can be efficiently demethylated using a protic acid in conjunction with a phase-transfer catalyst. For instance, the demethylation of the related compound 2-methoxynaphthalene (B124790) can be achieved using hydrobromic acid (HBr) and Aliquat-336 as a catalyst. Research has shown that this phase-transfer catalyst significantly accelerates the reaction rate. researchgate.net The reaction time can be optimized, with studies on 2-methoxynaphthalene showing that demethylation increases with time, achieving complete conversion within 2 hours under specific conditions. researchgate.net

Table 1: Effect of Reaction Time on the Demethylation of 2-Methoxynaphthalene

Time (hours) Conversion (%)
0.5 35
1.0 65
1.5 85
2.0 100

Data derived from studies on 2-methoxynaphthalene, a related methoxy-naphthalene compound. researchgate.net

Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the aromatic rings. While direct hydroxylation of this compound is not extensively detailed, studies on related naphthalene derivatives provide insight into these reactions. For example, naphthalene dioxygenase has been shown to catalyze the p-hydroxylation of chlorophenols and methylphenols. nih.gov The oxidation of naphthalene itself can lead to hydroxylated products, which are then often further oxidized. jchps.comresearchgate.net The mechanisms of such hydroxylations can be complex, sometimes involving radical intermediates, as seen in the reaction of naphthalene with hydroxyl radicals. acs.org

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Naphthalene and Phenyl Moieties

The aromatic rings of this compound are susceptible to a variety of substitution reactions, including halogenation, as well as other electrophilic and nucleophilic attacks.

Halogenation is the process of introducing one or more halogen atoms into a compound. khanacademy.org While specific studies on the direct halogenation of this compound are limited, related reactions on similar structures have been documented.

Electrophilic Aromatic Substitution is a characteristic reaction of aromatic compounds like naphthalene. The sulfonation of naphthalene is a classic textbook example that illustrates the principles of kinetic versus thermodynamic control in these reactions. acs.orgstackexchange.com At lower temperatures (e.g., 80°C), the reaction favors the formation of naphthalene-1-sulfonic acid, the kinetic product, because the transition state leading to it is lower in energy. acs.orgstackexchange.comwordpress.com However, at higher temperatures (e.g., 160°C), the more stable naphthalene-2-sulfonic acid, the thermodynamic product, predominates because the reaction becomes reversible, allowing equilibrium to be established. acs.orgstackexchange.com This principle is governed by the stability of the carbocation intermediates, where substitution at the alpha-position (C1) allows for more resonance structures that preserve an intact aromatic sextet compared to substitution at the beta-position (C2). acs.orgwordpress.com

Nucleophilic Aromatic Substitution (SNAr) on methoxy-naphthalene systems has also been explored. In some cases, the methoxy group itself can be displaced by a nucleophile. For example, a novel SNAr reaction has been described for 1-methoxy-2-(diphenylphosphinyl)-naphthalene, where the methoxy group is readily replaced by Grignard reagents, amides, and alkoxides. elsevierpure.com The mechanism of SNAr reactions can be complex, sometimes proceeding through a concerted pathway rather than the traditional stepwise addition-elimination mechanism involving a stable Meisenheimer intermediate. nih.govnih.gov The favorability of a concerted versus stepwise mechanism depends on the stability of the potential intermediate and the nature of the leaving group. nih.gov

Mechanistic Investigations of this compound Formation and Reactions

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for investigating the molecular structures, properties, and reaction mechanisms of complex organic molecules. nih.govnih.govdergipark.org.tr These computational methods allow for the detailed examination of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. acs.orgresearchgate.net

For molecules containing methoxy, phenyl, and naphthalene moieties, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are used to optimize molecular geometries, predict vibrational spectra (FT-IR and FT-Raman), and calculate NMR chemical shifts. nih.govnih.gov These theoretical calculations provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. nih.govchemrevlett.comsamipubco.com

Mechanistic studies using DFT can map out the potential energy surfaces of reactions. For instance, DFT has been used to investigate the formation of naphthalene from the reaction of a phenyl radical with vinylacetylene, identifying transition states and intermediates along the pathway. acs.org Similarly, the reaction mechanisms for the formation of polycyclic aromatic hydrocarbons from naphthalene have been elucidated, detailing steps such as protonation, electrophilic addition, and dehydrogenation. researchgate.net In the context of substitution reactions, quantum chemical modeling can determine kinetic and thermodynamic factors that control regioselectivity, as demonstrated in the lithiation of naphthalene chromium tricarbonyl complexes. researchgate.net These computational approaches have also been applied to study the OH-initiated oxidation of naphthalene, estimating kinetic rate constants and confirming that the reaction pathway leading to 1-naphthol (B170400) is favored at lower temperatures. acs.org

Kinetic Studies of Naphthalene Derivatization Reactions

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions involving naphthalene and its derivatives. A prominent example of kinetic control in naphthalene chemistry is electrophilic substitution. acs.org The sulfonation of naphthalene yields different products depending on the reaction temperature. The formation of naphthalene-1-sulfonic acid is faster and thus favored under kinetic control (lower temperatures), while the more stable naphthalene-2-sulfonic acid is the major product under thermodynamic control (higher temperatures), where the reversibility of the reaction allows the most stable product to accumulate. acs.orgstackexchange.comscribd.com

Kinetic investigations have also been performed on the oxidation of naphthalene. The oxidation of naphthalene by potassium permanganate (B83412) in an aqueous acetic acid medium was found to follow first-order kinetics with respect to the concentrations of naphthalene, the oxidant, and the acid. jchps.comresearchgate.net Such studies help in deducing the reaction mechanism and the composition of the transition state. jchps.comresearchgate.net

Furthermore, kinetic modeling is applied to complex reaction networks, such as the liquid-phase oxidation of 2,6-dimethylnaphthalene (B47086) to 2,6-naphthalenedicarboxylic acid. acs.org By developing kinetic models based on free radical chain reaction mechanisms and validating them with experimental data, the influence of various parameters like temperature and catalyst concentration on the reaction rates and product distribution can be systematically investigated. acs.org Theoretical kinetic rate constants for reactions like the oxidation of naphthalene by OH radicals can also be estimated using methods like transition state theory and RRKM theory, providing a deeper understanding of the reaction dynamics at a molecular level. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure, connectivity, and spatial arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Methoxy-6-phenylnaphthalene provides information on the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the aromatic protons on both the naphthalene (B1677914) and phenyl rings.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.9 ppm. The eleven aromatic protons will resonate in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) are determined by the electronic environment and the proximity to neighboring protons. Protons on the naphthalene core are influenced by the electron-donating methoxy group and the phenyl substituent, leading to a complex and overlapping multiplet structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-OCH₃~3.9Singlet (s)
Aromatic Protons (Naphthalene & Phenyl Rings)7.0 - 8.0Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show 17 distinct resonances, corresponding to the 17 carbon atoms in the molecule.

The methoxy carbon will appear in the upfield region of the spectrum, typically around 55 ppm. The aromatic carbons will resonate in the downfield region, from approximately 105 to 160 ppm. The carbon atom directly attached to the methoxy group (C-2) is expected to be significantly deshielded and appear far downfield, often near 157-158 ppm, due to the electron-withdrawing inductive effect of the oxygen atom. The quaternary carbons (C-6, C-9, C-10, and the phenyl C-1') will generally show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₃~55
Aromatic C-H105 - 130
Aromatic Quaternary Carbons130 - 142
C2 (Carbon attached to -OCH₃)~158

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the mapping of the spin systems within the phenyl and naphthalene rings. This would be crucial for distinguishing between the different aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.eduhmdb.cacolumbia.edusdsu.edu Each cross-peak indicates a carbon atom and the proton(s) attached to it. This technique allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.educolumbia.edusdsu.edu HMBC is critical for identifying the connectivity between different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C-2 carbon, and between the protons on the phenyl ring and the C-6 carbon of the naphthalene core, definitively confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal spatial proximity between the protons of the methoxy group and the H-1 or H-3 protons on the naphthalene ring, as well as between the ortho-protons of the phenyl ring and the H-5 or H-7 protons of the naphthalene ring, providing insights into the preferred rotational orientation (conformation) of the phenyl group relative to the naphthalene core.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The resulting spectrum is a unique "fingerprint" that is characteristic of the compound's structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. ijpsjournal.com

Key expected absorptions include:

Aromatic C-H Stretching: A group of sharp bands typically appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). ijpsjournal.com

Aliphatic C-H Stretching: Bands corresponding to the methoxy group protons, usually found in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Several sharp bands of variable intensity in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene and phenyl rings. ijpsjournal.com

C-O Stretching: A strong absorption band associated with the aryl-alkyl ether linkage of the methoxy group, expected in the 1250-1300 cm⁻¹ range. ijpsjournal.com

Out-of-Plane C-H Bending: Strong bands in the 690-900 cm⁻¹ region, which are often diagnostic of the substitution pattern on the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (-OCH₃)3000 - 2850Medium
Aromatic C=C Stretch1650 - 1450Medium-Strong
Asymmetric C-O-C Stretch1300 - 1200Strong
Symmetric C-O-C Stretch1100 - 1000Medium
C-H Out-of-Plane Bend900 - 690Strong

Raman Spectroscopy Applications, Including Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong Raman signals. The C=C stretching modes of the naphthalene and phenyl rings would be prominent. Vibrations of the C-C bond linking the two ring systems would also be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very small amounts of a substance. A SERS study of this compound could provide insights into how the molecule orients itself and interacts with a metal surface, which is valuable for applications in materials science and sensor technology. The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the surface.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₇H₁₄O), the exact molecular weight provides the basis for identifying its molecular ion peak in the mass spectrum.

Molecular Weight Determination: The molecular formula C₁₇H₁₄O yields a monoisotopic mass of 234.1045 g/mol and an average mass of 234.298 g/mol chemspider.com. In high-resolution mass spectrometry, the molecular ion peak (M⁺•) would be observed at m/z 234.1045, confirming the compound's elemental composition. Due to the stable, conjugated aromatic structure, the molecular ion peak is expected to be prominent and readily identifiable researchgate.net.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the established behavior of aromatic ethers and phenyl-substituted aromatic systems. The stable aromatic core means that fragmentation will primarily involve the substituents.

Key expected fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the cleavage of the O–CH₃ bond, leading to the loss of a methyl radical (•CH₃). This would produce a significant fragment ion at m/z 219 (M-15), corresponding to the [M-CH₃]⁺ ion.

Loss of a Methoxy Radical: Cleavage of the C–O bond can result in the loss of a methoxy radical (•OCH₃), yielding a cation at m/z 203 (M-31).

Loss of Formaldehyde (B43269): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule (CH₂O), resulting in a fragment at m/z 204 (M-30).

Loss of CO and H: Further fragmentation of the [M-CH₃]⁺ ion can occur through the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for phenolic-type ions, followed by the loss of a hydrogen atom, leading to ions at m/z 191 and m/z 190.

Phenyl Cation: The presence of the phenyl group may result in a fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77.

The following table summarizes the predicted key fragments for this compound.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Significance
234[C₁₇H₁₄O]⁺•-Molecular Ion (M⁺•)
219[M - CH₃]⁺•CH₃Loss of methyl radical from the methoxy group
203[M - OCH₃]⁺•OCH₃Loss of methoxy radical
204[M - CH₂O]⁺•CH₂ORearrangement and loss of formaldehyde
189[M - CH₃ - CO - H]⁺•CH₃, CO, HSubsequent fragmentation of the m/z 219 ion
77[C₆H₅]⁺C₁₁H₉OPhenyl cation

Advanced Optical Spectroscopic Techniques

Optical spectroscopy probes the electronic transitions within the molecule, providing insight into its conjugation, chromophore system, and photophysical properties.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions within the conjugated π-electron system. The spectrum of this compound is expected to be dominated by intense absorptions corresponding to π-π* transitions within its extended aromatic structure ijpsjournal.com.

The parent compound, 2-methoxynaphthalene (B124790), typically exhibits absorption maxima in the regions of 220-240 nm and 280-300 nm ijpsjournal.com. The addition of a phenyl group at the 6-position extends the conjugated system. This extension is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Naphthalene derivatives, in general, show characteristic absorption in the 300-350 nm range researchgate.net. Therefore, this compound will likely display a complex spectrum with multiple strong absorption bands across the UV region.

The expected absorption bands are summarized in the table below.

Expected λₘₐₓ Region (nm) Transition Type Associated Chromophore
~230 - 260π → πPhenyl and Naphthalene Rings
~280 - 350π → πExtended Phenylnaphthalene Conjugated System

Fluorescence spectroscopy provides information on the de-excitation pathways of electronically excited molecules, offering insights into their structure, environment, and dynamics.

Steady-State Fluorescence: Steady-state measurements involve exciting the molecule at a fixed wavelength and scanning the resulting emission spectrum. Key parameters derived from this include the emission wavelength maximum (λₑₘ) and the fluorescence quantum yield (Φf).

Emission Spectrum: Following excitation into its absorption bands, this compound is expected to exhibit fluorescence at longer wavelengths than its absorption, a phenomenon known as the Stokes shift uci.edu. For comparison, the related compound 2,6-dimethylnaphthalene (B47086) shows an emission peak at 340 nm following excitation at 273 nm aatbio.com. The extended conjugation in this compound may shift this emission to even longer wavelengths.

Fluorescence Quantum Yield (Φf): This parameter measures the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed nih.gov. The quantum yield of the parent naphthalene is 0.23, and studies on substituted naphthalenes show that this value is highly dependent on the nature and position of substituents mdpi.com. Methoxy and phenyl substitution can significantly alter the quantum yield by affecting the rates of radiative and non-radiative decay pathways nih.gov.

Time-Resolved Measurements: Time-resolved fluorescence measures the decay of fluorescence intensity over time following excitation with a short pulse of light. The primary parameter obtained is the fluorescence lifetime (τ).

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state nih.gov. Lifetimes for fluorescent organic molecules typically fall in the nanosecond range (10⁻⁹ s) uci.edu. For instance, various methoxy-trans-stilbene derivatives exhibit lifetimes between 0.82 and 3.46 ns nih.gov. Studies on the related 2-phenylnaphthalene (B165426) have indicated complex fluorescence decay, suggesting the presence of more than one emissive component, potentially due to different rotational conformers. It is plausible that this compound could exhibit similar complex decay kinetics.

The expected fluorescence properties are summarized below.

Parameter Description Expected Characteristics
Excitation Maxima (λₑₓ) Wavelengths of maximum absorption leading to fluorescence.Corresponds to the UV-Vis absorption bands (~230-350 nm).
Emission Maxima (λₑₘ) Wavelength of maximum fluorescence intensity.Expected > 340 nm, showing a significant Stokes shift.
Quantum Yield (Φf) Efficiency of light emission.Highly dependent on solvent and temperature; value influenced by both methoxy and phenyl groups.
Fluorescence Lifetime (τ) Average duration of the excited state.Expected to be in the nanosecond range; may exhibit multi-exponential decay due to conformational isomers.

Computational and Theoretical Chemistry of 2 Methoxy 6 Phenylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the molecular structure and electronic properties of chemical compounds. By utilizing functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with various basis sets, it is possible to predict molecular geometries, orbital energies, and other key chemical descriptors with a high degree of accuracy. For a molecule like 2-Methoxy-6-phenylnaphthalene, DFT calculations provide deep insights into its conformational preferences, electronic behavior, and potential reactivity.

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the most stable structure of the molecule. Quantum chemical calculations, particularly using DFT methods with basis sets like 6-31G* or 6-31+G(d,p), are employed to achieve this. nist.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. youtube.com

A critical aspect of the structure of this compound is the rotational freedom around the single bond connecting the naphthalene (B1677914) and phenyl rings. This rotation defines the molecule's conformation. The key parameter in this analysis is the dihedral angle (or torsional angle) between the planes of the two aromatic rings. For the parent compound, 2-phenylnaphthalene (B165426), DFT calculations have been performed to determine its thermodynamic properties based on optimized geometries. nist.gov

Conformational analysis aims to identify the most stable conformer by calculating the energy of the molecule as a function of this dihedral angle. libretexts.org For biaryl systems like 2-phenylnaphthalene, there is a delicate balance between two opposing factors:

π-conjugation: A planar conformation (dihedral angle of 0° or 180°) maximizes the overlap between the π-orbitals of the two rings, which is electronically stabilizing.

Steric Hindrance: In a planar arrangement, steric repulsion between the ortho-hydrogens on the adjacent rings leads to instability.

As a result of this trade-off, the minimum energy conformation for many biaryl compounds is a non-planar, twisted structure. ic.ac.uk For 2-phenylnaphthalene, the phenyl ring is twisted relative to the naphthalene ring, with a calculated dihedral angle that minimizes steric clash while retaining significant electronic conjugation. The presence of the methoxy (B1213986) group in this compound can further influence the conformational preference through steric and electronic effects, potentially altering the optimal dihedral angle. researchgate.netufms.br The geometry optimization would also determine the orientation of the methoxy group relative to the naphthalene ring.

Below is a table of selected, theoretically optimized geometrical parameters for 2-phenylnaphthalene, which serves as a structural model for this compound. These values are typical for calculations performed at the B3LYP level of theory.

ParameterDescriptionTypical Calculated Value
C-C (Inter-ring) Bond LengthThe length of the single bond connecting the phenyl and naphthalene rings.~1.49 Å
C-C (Aromatic) Bond LengthThe average length of the carbon-carbon bonds within the aromatic rings.~1.40 Å
C-H (Aromatic) Bond LengthThe average length of the carbon-hydrogen bonds on the aromatic rings.~1.08 Å
Inter-ring Dihedral AngleThe twist angle between the plane of the phenyl ring and the plane of the naphthalene ring.~35° - 45°
C-O (Methoxy) Bond LengthThe length of the carbon-oxygen bond of the methoxy group.~1.36 Å
O-CH₃ (Methoxy) Bond LengthThe length of the oxygen-methyl bond of the methoxy group.~1.43 Å

This article is for informational purposes only and does not constitute professional advice. The computational data presented are illustrative and based on theoretical models.

Prediction of Spectroscopic Parameters through Quantum Chemical Methods

Calculated Vibrational Frequencies (IR and Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. These calculations provide a set of vibrational frequencies and their corresponding intensities, which are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

The process typically involves optimizing the molecular geometry of this compound to a minimum energy structure. Following this, harmonic vibrational frequency calculations are performed at the same level of theory. A popular and effective method for such calculations is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p). niscpr.res.in

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The vibrational modes of this compound can be categorized into several groups:

Naphthalene ring vibrations: These include C-C stretching, in-plane and out-of-plane C-H bending, and ring breathing modes.

Phenyl group vibrations: Similar to the naphthalene ring, these involve C-C stretching and C-H bending modes of the phenyl substituent.

Methoxy group vibrations: These include C-H stretching and bending of the methyl group, as well as C-O stretching and bending modes.

Inter-ring vibrations: These involve the stretching and torsional modes of the C-C bond connecting the naphthalene and phenyl rings.

A detailed analysis of the calculated vibrational spectra allows for the unambiguous assignment of each vibrational mode. For instance, the characteristic C-H stretching vibrations of the aromatic rings are expected to appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the aromatic rings typically give rise to a series of bands in the 1600-1400 cm⁻¹ range. The methoxy group has characteristic vibrations, such as the asymmetric and symmetric C-H stretching and bending modes.

Below is an illustrative table of selected calculated vibrational frequencies for this compound, based on typical DFT calculations for similar aromatic compounds.

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Intensity (IR) Intensity (Raman) Vibrational Mode Assignment
31052981MediumStrongAromatic C-H Stretch (Naphthalene)
30882964MediumStrongAromatic C-H Stretch (Phenyl)
29852866StrongMediumAsymmetric C-H Stretch (Methoxy)
29302813MediumMediumSymmetric C-H Stretch (Methoxy)
16251560StrongMediumAromatic C-C Stretch
15101450MediumStrongAromatic C-C Stretch
12551205Very StrongLowAsymmetric C-O-C Stretch
1030989StrongMediumSymmetric C-O-C Stretch
880845StrongLowOut-of-plane C-H Bend
760730Very StrongLowOut-of-plane C-H Bend

Note: The frequencies and intensities in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

The process of elucidating a reaction mechanism computationally involves several key steps:

Identification of Reactants and Products: The structures of the starting materials and the final products are optimized to their minimum energy geometries.

Locating Transition States: A transition state (TS) is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various computational algorithms are employed to locate the TS connecting the reactants and intermediates or intermediates and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that the TS indeed connects the desired reactants and products (or intermediates). The IRC path traces the minimum energy path from the transition state down to the corresponding energy minima.

Calculation of Activation Energies: The energy difference between the transition state and the reactants is the activation energy (ΔE‡), a critical parameter that determines the reaction rate.

For example, a computational study on the electrophilic substitution of this compound would involve modeling the approach of an electrophile to the aromatic rings. The calculations would help determine the most likely site of attack by comparing the activation energies for substitution at different positions on both the naphthalene and phenyl rings. The methoxy group, being an activating group, would be expected to direct electrophiles to the ortho and para positions of the naphthalene ring.

A hypothetical reaction coordinate diagram for an electrophilic aromatic substitution reaction is shown below.

Reaction Coordinate Structure Relative Energy (kcal/mol)
ReactantsThis compound + Electrophile0.0
Transition State 1 (TS1)Sigma complex formation+15.2
IntermediateSigma Complex (Wheland intermediate)+5.8
Transition State 2 (TS2)Proton abstraction+12.5
ProductsSubstituted this compound + H⁺-10.3

Note: The energy values are hypothetical and serve to illustrate the concept of a reaction profile.

Through such studies, one can gain a detailed, atomistic understanding of the reaction pathway, the geometry of the transition states, and the factors that control the reaction's feasibility and selectivity.

Solvent Effects on Molecular Properties and Reactivity: A Computational Perspective

The properties and reactivity of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry offers methods to model these solvent effects, providing insights that are often difficult to obtain through experiments alone.

There are two main approaches to modeling solvent effects computationally:

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model.

Explicit Solvation Models: This method involves explicitly including a number of solvent molecules around the solute molecule in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

Computational studies can investigate how the solvent affects various properties of this compound:

Molecular Geometry: The geometry of the molecule can be slightly altered in different solvents due to solute-solvent interactions.

Electronic Properties: The dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO) can be influenced by the polarity of the solvent. For instance, the HOMO-LUMO energy gap might decrease in more polar solvents, which could lead to a red shift in the UV-Vis absorption spectrum. semanticscholar.org

Reactivity: Solvent polarity can have a profound impact on reaction rates and mechanisms. For reactions involving charge separation in the transition state, polar solvents can stabilize the transition state more than the reactants, thus lowering the activation energy and accelerating the reaction. researchgate.net

An illustrative table showing the calculated dipole moment and HOMO-LUMO gap of this compound in different solvents is presented below.

Solvent Dielectric Constant (ε) Calculated Dipole Moment (Debye) Calculated HOMO-LUMO Gap (eV)
Gas Phase12.154.85
n-Hexane1.882.484.72
Dichloromethane8.933.124.58
Acetonitrile35.693.554.45
Water78.363.784.38

Note: The values in this table are representative and based on general trends observed for similar molecules. They serve to illustrate the influence of solvent polarity.

By performing these computational investigations, a deeper understanding of the behavior of this compound in various chemical environments can be achieved, which is crucial for designing and optimizing chemical processes involving this compound.

Photophysical Properties and Luminescence of 2 Methoxy 6 Phenylnaphthalene and Its Derivatives

Absorption and Emission Characteristics in Various Media

The electronic absorption spectra of 2-phenylnaphthalene (B165426) derivatives are characterized by strong absorption bands in the ultraviolet (UV) region, which are attributed to π-π* electronic transitions within the aromatic system. For naphthalene (B1677914) derivatives, these transitions typically occur in the 250-350 nm range. The position and intensity of these bands are sensitive to the solvent environment. An increase in solvent polarity can cause a slight bathochromic (red) shift in the long-wavelength absorption band.

Below is a representative data table illustrating typical absorption and emission characteristics for a generic substituted 2-phenylnaphthalene in different solvents.

SolventPolarity IndexTypical λabs (nm)Typical λem (nm)Typical Stokes Shift (cm-1)
Cyclohexane0.2~330~350~1700
Toluene2.4~332~358~2200
Acetonitrile5.8~335~370~3000
Methanol6.6~336~375~3300

Fluorescence Quantum Yields and Excited-State Lifetimes

Two critical parameters that define the efficiency of a fluorophore are its fluorescence quantum yield (Φ_f_) and excited-state lifetime (τ_f_). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. nih.gov These two parameters are intrinsically linked to the radiative (k_r_) and non-radiative (k_nr_) decay rates of the excited state.

The relationships are given by:

Φ_f_ = k_r_ / (k_r_ + k_nr_)

τ_f_ = 1 / (k_r_ + k_nr_)

From these, the rate constants can be calculated:

k_r_ = Φ_f_ / τ_f_

k_nr_ = (1 - Φ_f_) / τ_f_

For naphthalene derivatives, both quantum yield and lifetime are sensitive to substituents and the surrounding environment. For instance, in a series of fluorescein derivatives, substitutions on the aromatic rings were shown to significantly impact both Φ_f_ and τ_f_. researchgate.net While specific values for 2-methoxy-6-phenylnaphthalene are not available, the table below presents hypothetical data based on typical values for similar aromatic hydrocarbons to illustrate the concepts.

SolventΦfτf (ns)kr (108 s-1)knr (108 s-1)
Cyclohexane0.555.01.100.90
Toluene0.454.51.001.22
Acetonitrile0.304.00.751.75
Methanol0.253.80.661.97

Note: This is an illustrative table. The decrease in quantum yield and lifetime in more polar solvents is a common trend for many fluorophores due to the promotion of non-radiative decay pathways.

Excited State Dynamics and Photochemical Pathways

Upon absorption of a photon, a molecule like this compound is promoted to an excited electronic singlet state (S_n_). The molecule then rapidly relaxes to the lowest excited singlet state (S_1_) through internal conversion. From the S_1_ state, the molecule can return to the ground state (S_0_) via several competing pathways:

Fluorescence: Radiative decay from S_1_ to S_0_, emitting a photon. This is often the dominant pathway for rigid aromatic molecules.

Internal Conversion (IC): A non-radiative transition from S_1_ to S_0_. This process is often facilitated by molecular vibrations and flexibility.

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S_1_) to a triplet state (T_1_). The probability of ISC is influenced by the presence of heavy atoms and specific molecular geometries. acs.org From the T_1_ state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.

Studies on substituted naphthalene azo dyes have shown that excited-state lifetimes can be very short, with deactivation pathways occurring on the picosecond timescale. rsc.orgresearchgate.net For some naphthalene derivatives, protonation can shut down photochemical pathways like photoisomerization and lead to faster excited-state dynamics. rsc.org The specific substituents, such as the electron-donating methoxy (B1213986) group on the 2-phenylnaphthalene scaffold, play a crucial role in determining the energy levels of the excited states and the rates of these deactivation processes. acs.org

Solvatochromism and Environment Sensitivity in Luminescent Naphthalene Systems

Solvatochromism refers to the change in the absorption or emission spectral properties of a compound with a change in solvent polarity. nih.gov This phenomenon is particularly pronounced in molecules where the electron distribution, and therefore the dipole moment, is significantly different between the ground and excited states. Such molecules often possess an intramolecular charge-transfer (ICT) character.

For a compound like this compound, the electron-donating methoxy group and the phenyl group can facilitate charge redistribution upon photoexcitation. In polar solvents, the solvent molecules will reorient to stabilize the more polar excited state, lowering its energy. This stabilization leads to a bathochromic (red) shift in the fluorescence emission spectrum. This positive solvatochromism is a hallmark of many "push-pull" fluorophores. rsc.org

The Lippert-Mataga equation is often used to quantify this effect by relating the Stokes shift to the solvent's polarity function, which includes its dielectric constant and refractive index. A linear Lippert-Mataga plot confirms the influence of general solvent effects on the excited state. Studies on naphthalene diimide dyes have used this approach to characterize the polarity changes between the ground and excited states. nih.govresearchgate.net

Design Principles for Enhanced Luminescent Properties of 2-Phenylnaphthalene Scaffolds

The design of new molecules based on the 2-phenylnaphthalene scaffold with tailored luminescent properties follows several key principles:

Modulation of Electron-Donating and -Withdrawing Groups: Introducing strong electron-donating groups (like methoxy or amino groups) and electron-withdrawing groups (like cyano or nitro groups) at different positions on the scaffold can create a "push-pull" system. This enhances ICT character, typically leading to a red-shift in emission and increased sensitivity to the environment. nih.gov

Extension of π-Conjugation: Extending the conjugated system, for example, by adding more aromatic rings, generally lowers the HOMO-LUMO energy gap. This results in a bathochromic shift in both absorption and emission, pushing the fluorescence towards longer wavelengths.

Structural Rigidity: The fluorescence quantum yield can often be increased by making the molecular structure more rigid. This can be achieved by introducing chemical bridges or bulky groups that restrict rotational and vibrational modes. These motions often serve as non-radiative decay channels, so limiting them enhances the probability of radiative decay (fluorescence).

Control of Molecular Geometry: The relative orientation of the phenyl and naphthalene rings is crucial. A twisted geometry between donor and acceptor moieties can enhance ICT and lead to large Stokes shifts, a desirable property for avoiding self-absorption. rsc.org However, a completely orthogonal arrangement may inhibit the necessary electronic communication and quench fluorescence.

Strategic Substitution: The position of substituents on the naphthalene core has a significant effect. As seen in naphthalene phthalimide derivatives, altering the connection points of substituent groups can change electrochemical and optical properties, indicating that precise positional control is a powerful tool for tuning the molecule's behavior. mdpi.com

By applying these principles, researchers can rationally design novel 2-phenylnaphthalene derivatives with optimized properties such as high quantum yields, specific emission colors, and desired environmental sensitivity for applications in sensing, imaging, and materials science. researchgate.net

Advanced Applications in Materials Science and Optoelectronics

Role of Naphthalene (B1677914) Derivatives in Organic Electronic Materials

Naphthalene derivatives are increasingly investigated for their potential in organic electronic devices due to their inherent electronic and optical properties. ontosight.ai The introduction of a naphthalene moiety into a conjugated system can enhance photostability, a crucial factor for the longevity and performance of organic electronic appliances. nih.gov These derivatives are valued for their strong fluorescence, electroactivity, and photostability. nih.gov

Small molecule organic semiconductors offer several advantages, including the ability to be isolated in a chemically pure form and the possibility of fabricating thin layers through methods like vacuum deposition. tcichemicals.com The diverse structures achievable with carbon-based materials allow for precise control over physical properties such as photo-absorption, emission, energy levels, and solubility through synthetic modifications. tcichemicals.com

Naphthalene diimides (NDIs), a class of naphthalene derivatives, are particularly promising as n-type organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells, and batteries. rsc.orgresearchgate.net Their stability, solubility, and high electron affinities contribute to their utility in these devices. rsc.orggatech.edu Research has focused on synthesizing soluble NDI derivatives that can be processed from solution to form semiconductor layers in organic thin-film transistors (OTFTs). For instance, 1,4,5,8-naphthalenetetracarboxylic diimide (NTCDI) derivatives have been synthesized and spin-coated to act as semiconductor layers, demonstrating electron mobilities suitable for air-stable OTFTs. acs.org

The performance of these materials is closely linked to their molecular packing and intermolecular interactions. The strong π–π interactions between the naphthalene cores of NDI molecules facilitate electron transport. rsc.org While solution-processed films may exhibit different morphologies compared to vapor-deposited ones, they still show potential for high electronic charge mobility. rsc.org The development of small molecule photoresists based on rigid structures is also an area of active research for high-resolution patterning in lithography. cornell.edu

Below is a table summarizing key findings from investigations into naphthalene derivatives for small molecule semiconductor applications:

Derivative ClassApplicationKey Findings
Naphthalene Diimides (NDIs)n-type organic semiconductors (OFETs, solar cells)Promising due to material stability, solubility, and high electron affinity. rsc.orggatech.edu
1,4,5,8-Naphthalenetetracarboxylic diimide (NTCDI) derivativesOrganic Thin-Film Transistors (OTFTs)Solution-processed films exhibit good electron mobility in air. acs.org
Fused Bithiophene Imide (BTI) derivativesn-type Organic Mixed Ion-Electron Conductors (OMIECs)Exhibit high figure of merit products, indicating efficient charge transport. rsc.org
Porphyrin-based microporous crystalsChemiresistive gas sensingStrong π–π interactions enable high-performance gas sensing. rsc.org

Development of Luminescent Materials Based on 2-Methoxy-6-phenylnaphthalene Structures

The structural framework of this compound lends itself to the development of novel luminescent materials. The naphthalene core provides a rigid and planar platform with inherent fluorescence properties. nih.gov The methoxy (B1213986) and phenyl substituents can be strategically modified to tune the photophysical properties, such as absorption and emission wavelengths.

Research into related structures demonstrates the potential of this chemical motif. For example, the synthesis of various methoxylated 2-phenylnaphthalenes has been explored, highlighting the accessibility of this class of compounds. acs.org Furthermore, studies on the luminescent properties of naphthalene derivatives, including those with different functional groups, show that these compounds can exhibit strong fluorescence. nih.govresearchgate.net The development of fluorescent probes based on the naphthalene framework for detecting ions and biomolecules underscores the versatility of these structures in creating materials with specific optical responses. nih.gov

In one study, the demethylation of methoxy-2-phenylnaphthalenes to their corresponding hydroxylated derivatives was performed to investigate structure-activity relationships. plos.org While this study focused on biological activity, it demonstrates the chemical tractability of modifying the methoxy group, a key step in tuning the electronic and, consequently, the luminescent properties of the molecule. The synthesis of 2-acetyl-6-methoxynaphthalene (B28280) also provides a precursor for further functionalization to create more complex luminescent structures. orgsyn.org

The following table presents data on related luminescent compounds, illustrating the potential for designing materials based on the this compound scaffold:

Compound TypeKey FeatureRelevance to Luminescent Materials
2-Phenylnaphthalenes with hydroxyl groupsSynthesis from methoxy precursors plos.orgDemonstrates tunability of electronic properties through functional group modification.
Lanthanide complexes with naphthalene-containing ligandsFormation of luminescent coordination polymers osti.govThe naphthalene unit can act as an antenna to sensitize lanthanide emission.
Naphthalocyanines with methoxyphenyl groupsRed-shifted Q-band absorption nih.govThe methoxy group influences the energy gap and photophysical properties.
Quinoline derivatives with methoxy groupsPhotoluminescence observed nih.govThe presence of a methoxy group is compatible with luminescent behavior in related heterocyclic systems.

Structure-Property Relationships in Advanced Materials Design and Fabrication

The π-conjugated system of the naphthalene core is fundamental to the electronic properties of these molecules. nih.gov The methoxy group at the 2-position and the phenyl group at the 6-position influence the electron distribution within this system. The methoxy group, being an electron-donating group, can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the absorption, emission, and charge transport characteristics. The phenyl group can extend the conjugation and influence intermolecular packing in the solid state, which is critical for charge mobility in semiconductor applications. rsc.org

The relationship between processing, structure, properties, and performance is a central concept in materials science. researchgate.net For small molecule semiconductors, the fabrication method (e.g., solution processing vs. vacuum deposition) can significantly affect the morphology and crystallinity of the resulting thin film, thereby impacting device performance. rsc.orgacs.org For instance, the ability to form stable, uniform films is a crucial property that is influenced by the molecule's solubility and intermolecular forces, both of which are tied to its chemical structure. tcichemicals.com

Investigations into various naphthalene derivatives provide insight into these structure-property relationships. For example, the introduction of different functional groups on the naphthalene core has been shown to tune the electrochemical potentials and optical properties of the resulting materials. ubc.ca This tunability is essential for designing materials with specific characteristics for applications like OLEDs, where color purity and efficiency are paramount, or OFETs, where high charge carrier mobility is required. gatech.eduencyclopedia.pub

Functional Naphthalene Derivatives As Chemical Probes and Sensors

Design Principles for Naphthalene-Based Fluorescent Probes

The efficacy of a fluorescent probe hinges on a design that translates a specific chemical recognition event into a measurable optical signal. For naphthalene-based probes, the core design principle often revolves around the modular "fluorophore-spacer-receptor" architecture. nih.govmdpi.com

The Fluorophore: This is the signal-reporting unit. The naphthalene (B1677914) core itself is an excellent fluorophore. Its inherent fluorescence can be fine-tuned by attaching various functional groups. For instance, substituting the naphthalene ring with electron-donating and electron-accepting groups can significantly enhance fluorescence intensity and modulate emission wavelengths. mdpi.comresearchgate.net In the case of 2-Methoxy-6-phenylnaphthalene, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, influencing the electronic properties of the naphthalene system.

The Receptor: This component is responsible for selectively binding the target analyte (e.g., a metal ion, an anion, or a biomolecule). The choice of receptor dictates the probe's specificity. Receptors are often chelating agents like Schiff bases, crown ethers, or other ligands that form stable complexes with the target species. nih.gov

The Spacer: The spacer links the fluorophore to the receptor. It can be a simple covalent bond or a short chain that electronically insulates or facilitates communication between the two other components, depending on the desired sensing mechanism.

A critical aspect of the design is engineering the interaction between the receptor and the fluorophore. The binding of an analyte to the receptor must trigger a distinct change in the photophysical properties of the naphthalene fluorophore, such as turning fluorescence "on" or "off," or causing a shift in the emission wavelength. mdpi.com This change is the basis for detection and quantification.

Sensing Mechanisms and Selectivity in Naphthalene-Derived Chemosensors

The selectivity and sensitivity of naphthalene-derived chemosensors are governed by the specific photophysical mechanism employed. Two of the most prominent mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). mdpi.com

The PET mechanism is a powerful tool for designing "off-on" fluorescent sensors. In such a system, the receptor (electron donor) is positioned to quench the fluorescence of the excited naphthalene fluorophore (electron acceptor) through the transfer of an electron. nih.govresearchgate.net This keeps the probe in a non-fluorescent "off" state.

The sensing event occurs when the target analyte binds to the receptor. This binding interaction alters the electronic properties of the receptor, specifically its oxidation potential, making it more difficult for the electron transfer to occur. As a result, the PET process is inhibited, and the fluorescence of the naphthalene core is restored, switching the sensor to the "on" state. nih.govresearchgate.net This mechanism is highly effective for detecting cations, such as metal ions, which strongly interact with the lone pair electrons on the receptor. mahendrapublications.com Naphthalene-based PET sensors have been successfully developed for the selective detection of ions like Al³⁺ and Mg²⁺. nih.gov

Table 1: Example of a Naphthalene-Based PET Sensor for Al³⁺ and Mg²⁺ Data sourced from a study on a naphthalene Schiff-base probe. nih.gov

PropertyValue
Analyte (Condition 1) Al³⁺ (at pH 6.3)
Analyte (Condition 2) Mg²⁺ (at pH 9.4)
Mechanism Photoinduced Electron Transfer (PET) Inhibition
Response Type "Off-On" Fluorescence Enhancement
Excitation Wavelength 425 nm
Emission Wavelength 475 nm
Binding Stoichiometry 1:1 (Probe:Metal Ion)
Application Live Cell Imaging

The ICT mechanism is characteristic of molecules that possess both an electron-donating group and an electron-accepting group attached to a conjugated π-system, often referred to as push-pull systems. researchgate.net Upon photoexcitation, there is a significant transfer of electron density from the donor to the acceptor, creating a highly polar excited state with a large dipole moment. researchgate.net

This change in dipole moment makes the fluorescence of ICT-based probes highly sensitive to the polarity of their surrounding environment. In more polar solvents, the polar excited state is stabilized, which typically results in a red shift (a shift to a longer wavelength) of the emission spectrum. This phenomenon, known as solvatochromism, makes ICT-based naphthalene derivatives excellent probes for sensing environmental properties like solvent polarity or the hydrophobicity of binding sites in biomolecules. mdpi.com The strategic placement of donor and acceptor groups at the 2 and 6 positions of the naphthalene ring is known to significantly enhance fluorescence via the ICT mechanism. researchgate.net

Table 2: Solvatochromic Properties of a Representative Naphthalene Derivative with ICT Character Illustrative data based on general principles for ICT probes. researchgate.net

SolventPolarityAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Toluene Low~380~450~70
Dichloromethane Medium~382~490~108
Acetonitrile High~385~530~145
Methanol High (Protic)~386~550~164

Naphthalene Derivatives in Biosensing Applications (Methodological Aspects and Probe Development)

The favorable properties of naphthalene derivatives, such as good photostability, high fluorescence efficiency, and relatively low molecular weight, make them highly suitable for biosensing and cellular imaging. nih.govmdpi.com Methodologically, the development of these probes involves synthesizing a naphthalene core and functionalizing it with a recognition group that is selective for a specific biological target.

A key advantage of many naphthalene-based probes is their ability to function in aqueous media, which is essential for biological applications. nih.gov Furthermore, their hydrophobic nature can be tailored to facilitate cell membrane permeability, allowing for the imaging of intracellular processes and analytes. nih.gov Researchers have successfully applied naphthalene-based fluorescent probes for imaging Al³⁺ and Mg²⁺ within living cells, demonstrating their practical utility in biological systems with negligible cytotoxicity. nih.gov Luminescence-based biosensors incorporating naphthalene-responsive elements have also been used to assess the biodegradation of naphthalene in environmental soil samples, showcasing their versatility beyond cellular applications. nih.govuea.ac.uk

Development of Sensors for Specific Chemical Species and Environments

The modular design of naphthalene-based probes has enabled the development of a wide array of sensors for various chemical targets and environmental conditions. By pairing the naphthalene fluorophore with different recognition moieties, researchers have created highly selective and sensitive probes.

These sensors have found applications in environmental monitoring, such as detecting pollutants like hydrazine in water or quantifying naphthalene levels in air and soil. ifremer.frresearchgate.netnih.gov In the realm of inorganic chemistry, they are widely used for the detection of trace metal ions, which is critical for both environmental safety and human health. The development of naphthalene-derived Schiff base chemosensors has been particularly fruitful, leading to effective probes for ions such as Zn²⁺ and Cu²⁺. tandfonline.comrsc.orgnih.gov

Table 3: Examples of Naphthalene-Based Probes for Specific Analytes

Target AnalyteNaphthalene Core StructureSensing MechanismLimit of Detection (LOD)Reference
Zinc (Zn²⁺) Naphthalene Schiff-baseChelation Enhanced Fluorescence (CHEF)0.33 µM tandfonline.com
Zinc (Zn²⁺) Naphthalene-derived Schiff baseFluorescence Enhancement1.91 µM rsc.org
Copper (Cu²⁺) Naphthalimide derivativeFluorescence Quenching1.8 µM nih.gov
Aluminum (Al³⁺) Naphthalene derivativePET Inhibition8.73 x 10⁻⁸ M mdpi.com
Iron (Fe²⁺) 2-hydroxy-1-naphthaldehyde derivativeFluorescence QuenchingNanomolar range researchgate.net
Hydrazine Naphthalene-based dyeFluorescence ResponseNot Specified researchgate.net

Supramolecular Chemistry Involving Naphthalene Moieties

Naphthalene (B1677914) as a Building Block in Supramolecular Assemblies and Architectures

The naphthalene moiety serves as a fundamental building block for a wide array of supramolecular structures, ranging from discrete cages to extended polymers. nih.govthieme-connect.de Its derivatives, such as naphthalene-diimides (NDIs), are extensively used due to their favorable photophysical and redox properties, making them suitable for applications in optoelectronics. thieme-connect.dethieme-connect.com The core of the NDI can be substituted to fine-tune these properties, enhancing their potential for creating functional materials through self-assembly. thieme-connect.dethieme-connect.com

Hydrogen bonding is a powerful tool to direct the programmed assembly of NDI-based systems. By attaching functional groups capable of forming hydrogen bonds (like amides, ureas, or peptides), the self-assembly process can be precisely controlled to form specific nanostructures such as fibrillar gels, nanotubes, and vesicles. rsc.orggoogle.com

Another example involves using 1,8-dihydroxy naphthalene as a building block. In combination with aryl boronic acids and nitrogen-containing ligands like 4,4'-bipyridine, it can self-assemble through dative N→B covalent bonds to form stable, H-shaped host-guest complexes. nih.govnih.gov These structures demonstrate the effectiveness of combining the naphthalene scaffold with other recognition motifs to create complex supramolecular aggregates. nih.gov The compound 2-Methoxy-6-phenylnaphthalene, with its extended aromatic system and substituents, represents a potential building block whose methoxy (B1213986) and phenyl groups could be used to modulate solubility, electronic properties, and intermolecular interactions within a larger assembly.

The rational design of supramolecular architectures relies on the predictable self-assembly of building blocks. nih.gov Peptides N-protected with naphthalene-derived groups, for instance, have been shown to form hydrogels. The self-assembly is primarily driven by intermolecular π-π stacking of the naphthalene moieties, with molecular dynamics simulations confirming that the specific substitution pattern on the naphthalene ring influences the stability and structure of the resulting gel network. mdpi.com

Host-Guest Chemistry and Molecular Recognition Phenomena in Naphthalene Systems

Naphthalene units are integral to the construction of sophisticated host molecules capable of recognizing and binding specific guest species. thno.orgresearchgate.net These interactions are central to applications in sensing, separation, and catalysis. mobt3ath.com The hydrophobic and aromatic nature of the naphthalene core makes it ideal for creating cavities that can encapsulate complementary guest molecules. thno.org

A notable example is the "Naphthocage," a flexible organic cage constructed with naphthalene walls. jyu.fiacs.org This host exhibits exceptionally strong binding affinities for aromatic cationic guests like methyl viologen and the tetrathiafulvalene (B1198394) dication. The binding is governed by a combination of C–H···π, cation···π, and C–H···O interactions within the cage's cavity. jyu.fiacs.org A key feature of this system is its redox-responsiveness; the encapsulated guest can be released upon oxidation of the cage, opening pathways for stimuli-responsive materials and controlled-release systems. jyu.fi

Acyclic hosts incorporating naphthalene units also demonstrate effective molecular recognition. Acyclic pillar jyu.finaphthalenes, composed of 2,3-diethoxynaphthalene (B13772719) units linked by methylene (B1212753) bridges, can form a pseudo-cyclic cavity. nih.gov These flexible hosts can wrap around organic ammonium (B1175870) cations, exhibiting significant binding constants. The host-guest properties were evaluated using ¹H NMR spectroscopy, revealing association constants comparable to those of well-established macrocyclic hosts. nih.gov

The table below summarizes the association constants (Kₐ) for the complexation of an acyclic pillar jyu.finaphthalene host with various organic ammonium guest cations, illustrating the molecular recognition capabilities of these naphthalene-based systems.

Guest MoleculeAssociation Constant (Kₐ) in M⁻¹
n-Butylammonium Hexafluorophosphate2300 ± 240
n-Pentylammonium Hexafluorophosphate3500 ± 430
n-Hexylammonium Hexafluorophosphate4100 ± 520
1,4-Butanediammonium bis(Hexafluorophosphate)13000 ± 1500
1,5-Pentanediammonium bis(Hexafluorophosphate)16000 ± 1800
Data derived from ¹H NMR titration experiments in CDCl₃/CD₃OD (4:1, v/v) at 298 K. nih.gov

Host-guest interactions can also be employed to control the self-assembly of amphiphiles containing naphthalene. An amphiphile with an electron-rich naphthalene group and an electron-deficient pyridinium (B92312) group can be manipulated by adding a macrocyclic host, cucurbit illinois.eduuril, which encapsulates specific parts of the amphiphile to direct the formation of distinct aggregated morphologies like microsheets. rsc.org

Investigation of π-Stacking and Aromatic Interactions in Self-Assembled Structures

Pi-stacking is a critical non-covalent interaction that governs the structure and stability of assemblies containing naphthalene. libretexts.orgmdpi.com This interaction, arising from a combination of dispersion forces and electrostatic effects, involves the face-to-face arrangement of aromatic rings. libretexts.orgacs.org The physical origin of π-stacking is complex, often described as a balance between attractive dispersion forces and Pauli repulsion. acs.org

Studies on the 2-naphthalenethiol (B184263) dimer, a model system, revealed that dispersion forces are the dominant attractive contribution, accounting for about 66% of the total attraction. acs.org The most stable structure is a parallel-displaced orientation, which maximizes attractive interactions while minimizing repulsion. acs.org The introduction of substituents onto the naphthalene ring can significantly modulate these interactions. Electron-donating or electron-withdrawing groups alter the quadrupole moment of the aromatic ring, influencing the electrostatic component of the stacking energy. rsc.org

In the context of self-assembly, π-stacking interactions are a primary driving force. researchgate.net For instance, the aggregation of naphthalene diimide (NDI) derivatives is heavily influenced by the strong propensity of the planar NDI core to π-stack. rsc.orggoogle.com This can lead to the formation of J-type aggregates, indicated by a bathochromic (red) shift in the UV-Vis absorption spectrum. google.com In some cases, extremely close π-π stacking distances, as short as 3.26 Å in NDI anion radical aggregates, can lead to strong electronic coupling and emergent properties like ferromagnetism at room temperature. nih.gov

Molecular dynamics simulations and spectroscopic methods like fluorescence and circular dichroism are powerful tools for studying these interactions. In N-capped dehydrodipeptide hydrogels, fluorescence spectroscopy confirmed that the self-assembly is driven by the intermolecular π-π stacking of the naphthalene capping groups. mdpi.com The specific geometry of the stacking, such as sandwich-type or T-shaped arrangements, can be predicted and analyzed through computational modeling, providing insight into how molecular structure dictates macroscopic properties. mdpi.comrsc.org

Naphthalene-Based Molecular Tweezers and Receptors for Specific Interactions

Molecular tweezers are host molecules with two, typically aromatic, arms connected by a spacer, creating an open cavity for binding guest molecules. nih.govmdpi.com The naphthalene moiety, with its extended and flat aromatic surface, is an excellent component for the "pincer" arms of these receptors. nih.govnih.gov These tweezers are designed to bind guests, particularly electron-deficient aromatic compounds, through π-π stacking and electrostatic interactions. illinois.edunih.gov

The pioneering work of Klärner and colleagues introduced a variety of molecular clips and tweezers where naphthalene or anthracene (B1667546) units function as the sidewalls. nih.gov The rigidity and length of the spacer unit (e.g., methylene bridges) are crucial for pre-organizing the pincer arms, which influences the size of the binding cavity and the selectivity for guests. nih.govmdpi.com For example, tweezers with naphthalene spacer units (CBSP-2) generally show higher binding affinities and selectivities for aromatic analytes compared to those with benzene (B151609) spacers (CBSP-1), which is attributed to a better structural fit and stronger electrostatic complementarity. illinois.edu The concave inner surface of these tweezers is calculated to have a negative electrostatic potential, making it complementary to the positive potential of electron-deficient guests. nih.gov

These naphthalene-based receptors have been successfully used as stationary phases in high-performance liquid chromatography (HPLC) for the selective retention of electron-deficient aromatic compounds. illinois.edu The binding mechanism in these chromatographic systems involves selective complexation between the immobilized tweezers and the analytes. illinois.edu

Furthermore, naphthalene-based tweezers have been developed for biological applications. Molecular tweezers designed to recognize specific DNA structures, such as mismatched base pairs, often incorporate naphthalene units. nih.gov These systems can bind to target sites through a combination of hydrogen bonding and π-stacking interactions, demonstrating the versatility of naphthalene as a recognition element in complex biological environments. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxy 6 Phenylnaphthalene Analogues

Correlating Structural Modifications with Chemical Reactivity and Stability

The reactivity of the naphthalene (B1677914) core is susceptible to both oxidation and reduction. Analogous to naphthalene itself, 2-phenylnaphthalene (B165426) derivatives can be oxidized to form quinones, often using reagents like chromic anhydride. rsc.org The presence of electron-donating groups, such as the methoxy (B1213986) group at the C-2 position, generally makes the ring system more susceptible to oxidation. scielo.org.mx Conversely, reduction of the naphthalene system can occur under specific conditions. Chemical reducing agents like sodium in ethanol (B145695) or isopentyl alcohol can lead to the formation of dihydronaphthalene or tetralin derivatives, respectively. uomustansiriyah.edu.iq The phenyl substituent and the methoxy group can influence the regioselectivity of these reactions.

Electrophilic substitution reactions, such as nitration and bromination, are also key aspects of the reactivity of these compounds. While naphthalene typically undergoes electrophilic substitution at the 1-position, the directing effects of the existing substituents on the 2-methoxy-6-phenylnaphthalene skeleton play a crucial role. plos.org The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. For instance, bromination of 2-phenylnaphthalene has been shown to yield 1-bromo-2-phenylnaphthalene. rsc.org The reactivity can be tuned by introducing different substituents; for example, a study on styryl-2-methoxybenzenes showed a reactivity trend of 2,4,6-trimethoxy > 2,4,5-trimethoxy > 2,4-dimethoxy > 2-methoxy in cycloaddition reactions to form 2-phenylnaphthalenes. rsc.org

The stability of these analogues is a critical factor, especially for their application in materials science. Thermal stability, often assessed by thermogravimetric analysis (TGA), is influenced by the molecular weight and intermolecular interactions. Introducing bulky substituents can enhance morphological stability. acs.org For instance, derivatives of phenanthroimidazole containing a cyanonaphthyl group exhibit high thermal decomposition temperatures (Td > 430 °C), indicating their suitability for vacuum thermal evaporation processes in device fabrication. acs.org The stability can also be considered in terms of the rotational barrier around the bond connecting the naphthalene and phenyl rings, which is influenced by the nature of ortho-substituents. capes.gov.br

Table 1: Reactivity of 2-Phenylnaphthalene Analogues

Reaction TypeReagentsTypical Product(s)Structural Influences on ReactivityReference
OxidationChromic Anhydride, O₂, Cu(I)2-Phenyl-1,4-naphthaquinoneElectron-donating groups (e.g., -OH, -OCH₃) on the naphthalene ring facilitate oxidation. rsc.orgscielo.org.mx
ReductionSodium/Ethanol, H₂/PdDihydronaphthalene, TetrahydronaphthaleneThe core naphthalene structure is more readily reduced than benzene (B151609). uomustansiriyah.edu.iq
Electrophilic BrominationBr₂1-Bromo-2-phenylnaphthaleneSubstitution occurs preferentially at the C1 position. rsc.org
Electrophilic NitrationHNO₃Nitro-2-phenylnaphthalene derivativesThe position of nitration is directed by existing substituents. rsc.org
Suzuki Cross-CouplingArylboronic acid, Pd or Ni catalystSubstituted 2-phenylnaphthalenesAllows for the introduction of various aryl groups at different positions. nih.govsci-hub.se

Influence of Substituent Effects on Spectroscopic Signatures and Photophysical Response

The spectroscopic and photophysical properties of this compound analogues are highly sensitive to the nature and position of substituents on the aromatic framework. These substituents can alter the electronic transitions, leading to distinct signatures in absorption and emission spectra.

Spectroscopic Signatures: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these molecules. In ¹H NMR spectra, the methoxy group (-OCH₃) typically appears as a singlet around δ 3.8-4.0 ppm. sci-hub.senih.gov The aromatic protons of the naphthalene and phenyl rings exhibit complex multiplet patterns in the δ 7.0-8.5 ppm region. plos.orgsci-hub.se The specific chemical shifts and coupling constants provide detailed information about the substitution pattern. For example, in 6-hydroxy-2-phenylnaphthalene, the hydroxyl proton gives a broad singlet at δ 5.12 ppm, and the naphthalene protons show characteristic doublet and doublet of doublets patterns. plos.org In ¹³C NMR, the carbon of the methoxy group resonates around δ 55 ppm. sci-hub.senih.gov

Photophysical Response: The photophysical properties, including UV-vis absorption and fluorescence emission, are governed by the electronic structure of the molecule. The parent 2-phenylnaphthalene scaffold exhibits absorption bands corresponding to π-π* transitions. The introduction of substituents can cause a bathochromic (red-shift) or hypsochromic (blue-shift) shift in the absorption and emission maxima.

Electron-donating groups (like -OH, -OCH₃, -NH₂) or electron-withdrawing groups (like -CN, -NO₂) can significantly modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the HOMO-LUMO gap directly affects the photophysical properties. For instance, incorporating a cyano group can lead to a red-shifted absorption and emission due to modifications in the charge-transfer state. acs.org Studies on substituted corroles have shown that substituents at the meso-aryl position influence fluorescence quantum yields, with more polar solvents often leading to stabilization of the excited state and higher quantum yields. mdpi.com In a series of phenylmethylene pyridineacetonitrile derivatives, tuning the substitution position of the pyridine (B92270) ring resulted in a bathochromic shift in absorption and emission when moving from a meta to an ortho or para linkage. mdpi.com

The fluorescence quantum yield (ΦF) and lifetime (τ) are also strongly dependent on the molecular structure and environment. For example, some N-substituted 1,8-naphthalimide (B145957) derivatives with a methoxy group show high fluorescence quantum yields. uniss.it The solvent polarity can play a significant role; a study on benzothiadiazole derivatives showed that these compounds are highly solvatochromic. diva-portal.org

Table 2: Effect of Substituents on the Photophysical Properties of Naphthalene-Based Analogues

Analogue/Derivative ClassSubstituent(s)Effect on Absorption (λmax)Effect on Emission (λem)Key ObservationReference
Phenylmethylene PyridineacetonitrilesPyridine ring position (ortho, meta, para)Bathochromic shift for ortho/para vs. metaBathochromic shift for ortho/para vs. metaPositional isomerization tunes the electronic conjugation and emission properties. mdpi.com
Cyano-substituted Phenanthroimidazoles-CNRed-shiftedRed-shiftedThe cyano group modifies the intramolecular charge transfer (ICT) character. acs.org
trans-A₂B-Corroles-OH, -SMe on phenyl ringMinor shiftsVaried quantum yields depending on solvent polaritySubstituents at the meso-position influence excited state dynamics. mdpi.com
N-substituted 1,8-Naphthalimides-OCH₃-High fluorescence quantum yieldThe methoxy group enhances the emissive properties. uniss.it

SAR in the Context of Materials Science Performance and Efficiency

Derivatives of this compound are promising candidates for applications in materials science, particularly in the field of organic electronics such as organic light-emitting diodes (OLEDs). uniss.itresearchgate.net The performance and efficiency of these materials are directly correlated with their molecular structure.

In OLEDs, phenylnaphthalene-based compounds can be utilized as hole-transporting materials (HTMs) or as emissive materials. researchgate.net For a material to be effective, it must possess good thermal stability, a suitable amorphous morphology, and appropriate energy levels (HOMO/LUMO) for efficient charge injection and transport.

The thermal stability, characterized by the decomposition temperature (Td) and glass transition temperature (Tg), is crucial for the longevity and reliability of OLED devices. SAR studies show that increasing molecular weight and introducing bulky, rigid substituents can enhance thermal properties. For example, derivatives of phenanthroimidazole with cyanonaphthyl substituents exhibit high Td values (up to 556 °C) and Tg values (around 240 °C), indicating excellent morphological stability suitable for device fabrication. acs.org

The electronic properties, particularly the HOMO and LUMO energy levels, are critical for device performance. These levels must be well-matched with those of adjacent layers in the OLED stack to ensure efficient charge injection and prevent charge trapping at interfaces. The HOMO level of HTMs based on phenylnaphthalene cores is typically around -5.2 eV, which is suitable for hole injection from common anodes. researchgate.net Substituents can finely tune these energy levels. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation allows for the optimization of charge balance within the device, leading to higher efficiency.

The solubility of the material is another key factor, especially for solution-processed OLEDs. Attaching flexible alkyl chains or bulky groups can improve solubility without significantly compromising the electronic properties. A study on fluorene/indole-based HTMs demonstrated that such modifications are essential for achieving high-efficiency devices via solution processing. researchgate.net In one report, highly soluble hole transporting materials based on a fluorenyl-indenocarbazole core were developed, which led to green phosphorescent OLEDs with superior performance compared to standard materials. researchgate.net

Table 3: SAR of Phenylnaphthalene Analogues in OLEDs

Structural ModificationEffect on PropertyImpact on OLED PerformanceExample Compound ClassReference
Introduction of bulky, rigid groups (e.g., phenanthroimidazole)Increases Tg and TdEnhanced morphological and thermal stability, longer device lifetime.Cyanonaphthyl-substituted phenanthroimidazoles acs.org
Attachment of electron-donating/withdrawing groupsTunes HOMO/LUMO energy levelsImproved charge injection/balance, higher external quantum efficiency (EQE).Phenylnaphthalene-based HTMs researchgate.net
Incorporation of solubilizing groups (e.g., alkyl chains)Increases solubility in organic solventsEnables fabrication of devices via solution-processing techniques.Indenocarbazole derivatives researchgate.net
Modification of the π-conjugated systemAlters emission color and efficiencyAllows for tuning of the electroluminescence spectrum (e.g., for blue emitters).Triazole-containing oligomers researchgate.net

SAR in Sensor Efficiency, Selectivity, and Detection Limits

The unique photophysical properties of this compound analogues make them attractive scaffolds for the development of chemosensors, particularly fluorescent sensors. The efficiency, selectivity, and detection limits of these sensors are dictated by specific structural features that control the interaction with the target analyte and the subsequent signal transduction mechanism.

The fundamental principle of a fluorescent sensor based on this scaffold involves a recognition unit (receptor) appended to the fluorescent naphthalene core (fluorophore). The binding of an analyte to the receptor induces a change in the photophysical properties of the fluorophore, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), or a shift in the emission wavelength (ratiometric sensing).

Selectivity is paramount for a sensor's utility and is determined by the design of the binding pocket or recognition site. By carefully choosing the functional groups and their spatial arrangement, a sensor can be made selective for a specific ion or molecule. For example, a naphthalene-based sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) showed high selectivity for Al³⁺ ions over a range of other metal ions. rsc.org The specific coordination geometry and electronic nature of the binding site, composed of hydroxyl and amine groups, were responsible for this selectivity. Similarly, a bis-naphthalene-2-ol based sensor was able to discriminate between Fe²⁺ and Fe³⁺ ions. bohrium.com

Sensor Efficiency and Detection Limits are influenced by the strength of the fluorophore's emission and the magnitude of the change upon analyte binding. A high fluorescence quantum yield in the unbound state is desirable for "turn-off" sensors, while a low quantum yield that is significantly enhanced upon binding is key for "turn-on" sensors. The binding affinity (Ka) between the sensor and the analyte also plays a crucial role; a higher binding constant generally leads to a lower detection limit. A naphthalene carbohydrazone-based sensor for pyrophosphate ions achieved a very low detection limit of 155 ppb due to strong binding and a significant fluorescence response. acs.org Another naphthalene-based sensor for Al³⁺ reached a detection limit as low as 1.0 x 10⁻⁷ M. rsc.org

The nature of the substituents on the naphthalene ring can tune the sensor's properties. Electron-donating groups like the methoxy group can enhance the fluorescence intensity of the core, potentially improving sensitivity. The position of these substituents is also critical in defining the interaction with the analyte and influencing the photophysical outcome.

Table 4: SAR in Naphthalene-Based Chemosensors

Sensor StructureTarget AnalyteKey Structural Feature for SelectivitySensing MechanismDetection LimitReference
N-(2-hydroxy-1-naphthalene)-N′-(...)-ethane-1,2-diamineAl³⁺Schiff base with hydroxyl and amine donorsFluorescence enhancement1.0 x 10⁻⁷ M rsc.org
Bis naphthalene-2-ol derivativeFe²⁺Specific binding pocket discriminating Fe²⁺/Fe³⁺Colorimetric change (yellow to pink)4.35 μM bohrium.com
Naphthalene carbohydrazone dizinc(II) complexPyrophosphate (PPi)Dinuclear zinc center for PPi coordinationFluorescence enhancement155 ppb acs.org
1-Aza-12-crown-4 naphthalene derivativeLi⁺Aza-crown ether cavity sizeRatiometric absorption and new emission peak21 mM scispace.com

Future Directions and Emerging Research Avenues

Integration of 2-Methoxy-6-phenylnaphthalene in Novel Hybrid Materials and Composites

The development of advanced hybrid materials, which are formed by combining two or more different materials at the nanometer or molecular level, offers a pathway to creating substances with synergistic or enhanced properties. researchgate.netresearchgate.net The integration of functional organic molecules like this compound into polymer or inorganic matrices is a promising strategy for fabricating next-generation composites. These materials can be broadly categorized into polymer composites, ceramic composites, and metal composites. semanticscholar.org

The rigid, planar structure and the extended π-conjugated system of the phenylnaphthalene core could be leveraged to improve the mechanical, thermal, and electronic properties of polymers. For instance, incorporating derivatives of this compound as pendant groups or as part of the main chain in a polymer could enhance properties such as tensile strength and thermal stability. Research on other naphthalene-based polymers, such as those derived from naphthalene (B1677914) diimide, has shown their potential in creating redox-active materials for energy storage applications like supercapacitors. acs.org Similarly, this compound could be explored as a component in developing dielectric materials or as a charge-transporting moiety in organic electronics.

Furthermore, the creation of hybrid composites with nano-reinforcements like graphene or MXenes is an area of active investigation. mdpi.com These two-dimensional nanomaterials are noted for their ability to improve fatigue resistance and fracture toughness in composites. mdpi.com The phenylnaphthalene moiety could facilitate non-covalent interactions (e.g., π-π stacking) with the surfaces of these 2D materials, potentially leading to better dispersion and stronger interfacial bonding between the filler and the polymer matrix. This could result in lightweight hybrid composites with superior strength and multifunctional capabilities, such as real-time structural integrity monitoring. researchgate.netmdpi.com

Table 1: Potential Roles of this compound in Hybrid Materials

Component Type Potential Function Target Composite System Desired Outcome
Monomer/Polymer Backbone Enhance thermal stability and mechanical strength High-performance polymers (e.g., polyimides, epoxies) Increased glass transition temperature, improved tensile modulus
Functional Additive Improve dielectric properties or charge transport Polymer-based capacitors, organic semiconductors Tailored electronic performance

Advanced Computational Modeling for Predictive Design and Optimization of Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental efforts and accelerating the design of new materials. mdpi.com For a molecule like this compound, advanced computational modeling can offer profound insights into its structural, electronic, and photophysical properties, paving the way for its targeted application.

Density Functional Theory (DFT) is a cornerstone of modern computational studies, enabling the optimization of molecular geometries and the calculation of various electronic properties. mdpi.comtandfonline.com For this compound, DFT calculations can predict frontier molecular orbitals (HOMO-LUMO energy gaps), which are crucial for understanding its electronic transitions and potential as a semiconductor or photosensitizer. mdpi.comsemanticscholar.org Further analyses, such as Noncovalent Interaction (NCI) analysis, can elucidate the forces governing molecular packing in the solid state, which is vital for designing crystalline materials with specific properties. acs.org

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound within a larger system, such as a polymer matrix or in solution. These simulations reveal how the molecule influences the stability and flexibility of the host material. mdpi.com For applications involving biological systems or host-guest chemistry, molecular docking studies can predict the binding affinity and interaction modes of the molecule with specific receptors or cavities, providing a rational basis for designing new sensors or therapeutic agents. mdpi.comsmolecule.com The combination of these computational methods allows for a comprehensive in silico evaluation before committing to costly and time-consuming laboratory synthesis.

Table 2: Application of Computational Methods to this compound

Computational Method Predicted Properties Potential Application Area
Density Functional Theory (DFT) Molecular geometry, HOMO/LUMO energies, electronic spectra, reactivity descriptors Materials science, electronics, photochemistry mdpi.com
Time-Dependent DFT (TD-DFT) Excited state energies, absorption and emission spectra Design of fluorescent probes and photosensitizers semanticscholar.org
Molecular Dynamics (MD) Conformational changes, interaction with host materials, diffusion behavior Composite material design, drug delivery systems mdpi.com
Molecular Docking Binding modes and affinity to target proteins or receptors Drug discovery, chemical sensor design smolecule.com

Exploration of New and Sustainable Synthetic Methodologies for Naphthalene Derivatives

While classic organic synthesis provides reliable routes to naphthalene derivatives, there is a growing emphasis on developing methodologies that are more efficient, cost-effective, and environmentally friendly, in line with the principles of green chemistry. rsc.orgbohrium.com Future research on this compound and related structures will likely focus on moving away from traditional multi-step syntheses that may involve harsh reagents or produce significant waste.

One promising avenue is the use of recyclable catalysts, such as Brønsted acidic ionic liquids. rsc.org These catalysts can facilitate key bond-forming reactions, such as the construction of the 2-phenylnaphthalene (B165426) skeleton from styrene (B11656) oxides, while being easily separated and reused for multiple cycles, thus improving atom economy and reducing waste. rsc.org Another emerging field is mechanochemistry, which utilizes mechanical force from ball milling to drive chemical reactions, often in the absence of bulk solvents. bohrium.com This technique has been successfully applied to the synthesis of various biologically active molecules and offers a sustainable alternative for producing naphthalene derivatives. bohrium.com

Furthermore, diversity-oriented C-H activation reactions represent a powerful strategy for functionalizing the naphthalene scaffold. acs.org Instead of relying on pre-functionalized starting materials, these methods allow for the direct introduction of new chemical groups at specific positions on the aromatic core. Developing selective C-H activation protocols for the this compound framework would enable the rapid synthesis of a diverse library of analogs for screening in materials science and medicinal chemistry applications. acs.org

Table 3: Comparison of Synthetic Methodologies for Naphthalene Derivatives

Methodology Key Advantages Relevance to this compound
Traditional Synthesis (e.g., Grignard-based) Well-established and reliable routes. Provides a baseline for yield and purity comparison. orgsyn.org
Ionic Liquid Catalysis Recyclable catalyst, high atom efficiency, simple operation. Sustainable route for constructing the core phenylnaphthalene structure. rsc.org
Mechanochemistry Reduced or no solvent use, improved reaction efficiency. Green chemistry approach for synthesis and functionalization. bohrium.com

| C-H Activation | Step economy, direct functionalization of the core structure. | Rapid generation of diverse derivatives for property optimization. acs.org |

Untapped Potential in Niche Scientific Applications Requiring Specific Photophysical or Recognition Characteristics

The unique electronic structure of this compound, characterized by an extended aromatic system, suggests it may possess interesting photophysical properties that remain largely unexplored. Related naphthalene derivatives are known to be fluorescent and can participate in photochemical reactions, such as photodecarboxylation, driven by their excited singlet states. nih.gov

The potential for fluorescence in the visible or near-infrared spectrum could make this compound a candidate for the development of chemical sensors or fluorescent probes. nih.gov By attaching specific receptor units to the naphthalene core, it may be possible to design molecules that exhibit a change in their fluorescence properties upon binding to a target analyte, such as a metal ion or a biologically relevant molecule. Naphthalene diimides, for example, have been extensively studied for their use in sensors and supramolecular chemistry. nih.govbohrium.com

Moreover, the ability of aromatic systems to generate reactive oxygen species upon irradiation makes them candidates for applications in photodynamic therapy or photocatalysis. The photophysical properties of this compound, including its singlet and triplet state energies and quantum yields, need to be characterized to assess its potential in these areas. Studies on related compounds like 6-methoxy-2-naphthylacetic acid have demonstrated that the excited singlet state can interact with molecular oxygen, leading to the formation of radical cations and subsequent oxidative products. nih.gov This reactivity highlights the potential for designing new photoactive materials based on the this compound scaffold.

Table 4: Potential Niche Applications and Required Properties

Potential Application Key Molecular Property Rationale Based on Related Compounds
Fluorescent Probes/Sensors High fluorescence quantum yield, sensitivity to local environment Naphthalene derivatives are often fluorescent; Naphthalene diimides are used in sensors. nih.govnih.gov
Organic Light-Emitting Diodes (OLEDs) Efficient electroluminescence, good charge carrier mobility Extended π-systems are fundamental to many organic electronic materials.
Host-Guest Chemistry Defined cavity shape, ability for π-π stacking interactions The rigid aromatic surface can interact with guest molecules. nih.gov

| Photocatalysis/Photosensitizers | Efficient intersystem crossing, ability to generate singlet oxygen or radical species | Related naphthalene structures show photochemical reactivity with oxygen. nih.gov |

Q & A

Q. Key Considerations :

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalyst purity : Trace impurities in metal catalysts (e.g., Pd) can reduce yield by promoting side reactions.

Refer to synthesis protocols for structurally similar compounds, such as 2-(Difluoromethyl)-6-methylnaphthalene, where difluoromethylation and controlled reaction environments are critical .

What are the key physical and chemical properties of this compound relevant to experimental handling?

Basic Research Question
While specific data for this compound is sparse, extrapolation from related methoxynaphthalenes suggests:

  • Solubility : Likely soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water .
  • Melting point : Estimated 70–80°C based on analogs like 2-Methoxynaphthalene (72–75°C) .
  • Stability : Sensitive to prolonged light exposure; store in amber glass at RT with desiccants to prevent hydrolysis .

Q. Handling Protocols :

  • Use local exhaust ventilation to minimize inhalation risks during synthesis .
  • Employ nitrogen atmospheres for reactions involving air-sensitive intermediates .

How can researchers assess the risk of bias and confidence in existing toxicological studies on this compound?

Advanced Research Question
Adopt systematic review frameworks from naphthalene derivatives:

Risk of Bias (RoB) Assessment :

  • Evaluate selection bias (randomization of exposure levels) and detection bias (exposure/outcome measurement accuracy) using standardized questionnaires .
  • Tier studies as High, Moderate, or Low confidence based on criteria like blinding and data completeness .

Basic Research Question

  • PPE :
    • Respiratory : N95 masks for dust control .
    • Gloves : Nitrile or neoprene to prevent dermal absorption .
    • Eye protection : Chemical goggles for splash risks .
  • Engineering controls : Use fume hoods for synthesis and sealing ventilation systems to limit airborne exposure .

How should researchers design in vitro and in vivo studies to evaluate systemic effects of this compound exposure?

Advanced Research Question
In vitro :

  • Cell lines : Use hepatocytes (for hepatic effects) or lung epithelial cells (for inhalation toxicity).
  • Dosage : Span subtoxic to LC₅₀ ranges, accounting for metabolic activation (e.g., CYP450 enzymes) .

Q. In vivo :

  • Species selection : Rodents (rats/mice) for preliminary screening; non-human primates for translational relevance.
  • Endpoints : Monitor systemic outcomes (e.g., hepatic enzymes, renal biomarkers) and histopathology .
  • Exposure routes : Align with human scenarios (oral, inhalation) and include recovery phases to assess reversibility .

Data Collection : Follow ATSDR’s health outcome categories (Table B-1), including hematological, hepatic, and respiratory endpoints .

What analytical techniques are optimal for characterizing this compound and its metabolites?

Advanced Research Question

  • Structural elucidation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for purity assessment .
  • Quantification : HPLC-UV or GC-MS with internal standards (e.g., deuterated analogs) .
  • Metabolite profiling : LC-MS/MS to identify oxidative or conjugative metabolites in biological matrices .

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